神经介素C

描述

科学研究应用

神经介素C(三氟乙酸盐)具有广泛的科学研究应用:

作用机制

神经介素C通过与靶细胞上的特定受体结合发挥作用。 它主要与胃泌素释放肽受体相互作用,导致细胞内信号通路激活 . 这种相互作用刺激了胃泌素和生长抑素等激素以及淀粉酶等酶的释放 . 所涉及的分子靶点和通路包括G蛋白偶联受体的激活以及随后的细胞内信号级联反应 .

6. 与相似化合物的比较

This compound与其他类似于胃泌素释放肽的肽相似,例如:

神经介素B: 另一种类似于胃泌素释放肽的肽,具有相似的生理效应,但氨基酸序列不同.

胃泌素释放肽: This compound衍生自的完整肽.

胃泌素释放肽: 最初从青蛙皮肤中分离出来的一种肽,其结构与this compound相似.

This compound在其特定的氨基酸序列和选择性结合某些胃泌素释放肽受体的能力方面是独一无二的,这使其成为研究类似于胃泌素释放肽的肽的生理作用的宝贵工具 .

生化分析

Biochemical Properties

Neuromedin C interacts with specific receptors, NMUR1 and NMUR2, which are G-protein-coupled receptors . NMUR1 is mainly expressed in peripheral tissues, while NMUR2 is primarily detected in the central nervous system . The interaction of Neuromedin C with these receptors triggers a series of biochemical reactions that influence various physiological processes .

Cellular Effects

Neuromedin C has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Neuromedin C has been found to regulate feeding behavior, energy metabolism, and insulin secretion, which are tightly linked to obesity pathophysiology .

Molecular Mechanism

Neuromedin C exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuromedin C adopts a C-terminal α-helical conformation upon binding to SDS micelles . This binding is directed by hydrophobic interactions .

Metabolic Pathways

Neuromedin C is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

准备方法

神经介素C(三氟乙酸盐)通常通过固相肽合成法合成。 该方法包括将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中 . 反应条件通常包括使用偶联试剂,如N,N'-二异丙基碳二酰亚胺和羟基苯并三唑,以促进肽键的形成 . 合成完成后,肽从树脂上裂解,并使用高效液相色谱进行纯化 . 工业生产方法类似,但规模更大,以适应更大的产量。

化学反应分析

相似化合物的比较

Neuromedin C is similar to other bombesin-like peptides, such as:

Neuromedin B: Another bombesin-like peptide with similar physiological effects but differing in amino acid sequence.

Gastrin-releasing peptide: The full-length peptide from which Neuromedin C is derived.

Bombesin: A peptide originally isolated from frog skin that shares structural similarities with Neuromedin C.

Neuromedin C is unique in its specific amino acid sequence and its ability to selectively bind to certain bombesin receptors, making it a valuable tool for studying the physiological roles of bombesin-like peptides .

属性

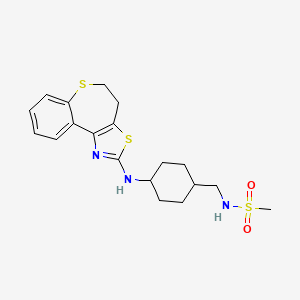

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBLWXCGQLZKLK-USVTTYPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N17O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231221 | |

| Record name | Neuromedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81608-30-2 | |

| Record name | Neuromedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

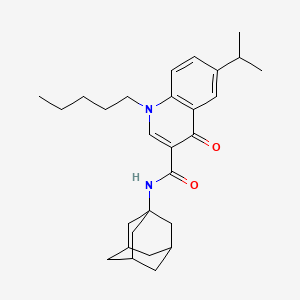

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)